2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine
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Overview
Description
2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method provides an efficient and general approach to synthesizing aziridines with high diastereoselectivity. Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 . These reactions are usually carried out under mild conditions and provide high yields of the desired aziridine.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of solid acid catalysts like Montmorillonite K-10 . This catalyst facilitates the stereoselective reaction of imines with ethyl diazoacetate, yielding cis-aziridines in high yields and exclusive selectivity. The reactions are typically conducted at room temperature, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions . The high ring strain in the aziridine ring makes it highly reactive towards nucleophiles.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as acetate, azide, and allyl iodide . These reactions are often carried out in the presence of catalysts like silver trifluoromethanesulfonate and under conditions such as low temperatures and inert atmospheres .
Major Products Formed: The major products formed from the reactions of this compound include various N-alkylated amine-containing molecules . These products are formed through the nucleophilic ring-opening of the aziridine ring, which introduces external nucleophiles at either the α- or β-position of the ring.
Scientific Research Applications
2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reactive intermediate in the synthesis of complex organic molecules . In biology and medicine, aziridines are known for their potential as chemotherapeutic agents due to their alkylating properties . They are used in the development of drugs that target cancer cells by inhibiting extracellular cysteine proteases . In industry, aziridines are used in the production of polymers and other materials due to their high reactivity and ability to form stable compounds .
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine involves the formation of aziridinium ions through alkylation of the ring nitrogen . These aziridinium ions are highly reactive and undergo nucleophilic ring-opening reactions with various nucleophiles. The compound’s antitumor and immunostimulating activities are believed to be associated with the inhibition of extracellular cysteine proteases of cancer cells . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparison with Similar Compounds
2-(Benzenesulfonyl)-3-methyl-1-(propan-2-yl)aziridine can be compared with other aziridine compounds such as aziridine-2-carboxamide (Leakadine) and 1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide (Azimexon) . These compounds share similar structural features but differ in their reactivity and biological activities. For example, Leakadine is known for its selective antitumorigenic and immunomodulating activities, while Azimexon is a weak alkylating agent towards nucleic acid bases at physiological conditions
Properties
CAS No. |
63722-73-6 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-methyl-1-propan-2-ylaziridine |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)13-10(3)12(13)16(14,15)11-7-5-4-6-8-11/h4-10,12H,1-3H3 |
InChI Key |
OUFPKJRAUHNVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1C(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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